[(2R)-5,5-Dimethyloxolan-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-5,5-Dimethyloxolan-2-yl]methanamine is a chemical compound with the molecular formula C7H15NO It is a derivative of oxolane (tetrahydrofuran) with a methylamine group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-5,5-Dimethyloxolan-2-yl]methanamine typically involves the reaction of 5,5-dimethyloxolane-2-carboxylic acid with a suitable amine source under specific conditions. One common method is the reductive amination of 5,5-dimethyloxolane-2-carboxaldehyde using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine like methylamine. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to efficient and scalable production. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[(2R)-5,5-Dimethyloxolan-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxo derivatives
Reduction: Alcohol or amine derivatives
Substitution: Various substituted oxolane derivatives
Scientific Research Applications
[(2R)-5,5-Dimethyloxolan-2-yl]methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(2R)-5,5-Dimethyloxolan-2-yl]methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
[(2R)-5,5-Dimethyloxolan-2-yl]methanamine can be compared with other similar compounds such as:
Methylamine: A simple primary amine with a single methyl group attached to the nitrogen atom.
Ethylamine: Similar to methylamine but with an ethyl group instead of a methyl group.
Isopropylamine: Contains an isopropyl group attached to the nitrogen atom.
The uniqueness of this compound lies in its oxolane ring structure, which imparts distinct chemical and physical properties compared to other simple amines .
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[(2R)-5,5-dimethyloxolan-2-yl]methanamine |
InChI |
InChI=1S/C7H15NO/c1-7(2)4-3-6(5-8)9-7/h6H,3-5,8H2,1-2H3/t6-/m1/s1 |
InChI Key |
DSYSNXJLIPLUNU-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1(CC[C@@H](O1)CN)C |
Canonical SMILES |
CC1(CCC(O1)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.